(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate
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Overview
Description
L-Ornithine alpha-ketoglutarate (1:1) dihydrate is an organic compound formed by combining L-ornithine and alpha-ketoglutarate in a 1:1 molar ratio, along with two molecules of water. This compound is known for its role in enhancing muscle strength and endurance, promoting muscle repair, and accelerating recovery from muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-ornithine alpha-ketoglutarate typically involves dissolving L-ornithine and alpha-ketoglutarate in water, followed by heating the solution to induce a reaction. The product is then crystallized and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, L-ornithine alpha-ketoglutarate is produced through arginase transformation. This method involves the following steps:
- Preparation of immobilized enzyme.
- Optimization of transformation conditions.
- Product extraction and refining process .
Chemical Reactions Analysis
Types of Reactions: L-ornithine alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
L-ornithine alpha-ketoglutarate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a role in the urea cycle and amino acid metabolism.
Medicine: Utilized in nutritional supplements to enhance muscle growth and recovery, improve wound healing, and support immune function
Industry: Employed in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
L-ornithine alpha-ketoglutarate exerts its effects through several mechanisms:
Amino Acid Precursor: Acts as a precursor for amino acids such as glutamine, arginine, and proline.
Hormone Secretion: Increases the secretion of anabolic hormones like insulin and growth hormone.
Immune Modulation: Enhances immune function by regulating inflammatory processes.
Comparison with Similar Compounds
L-ornithine alpha-ketoglutarate is unique compared to other similar compounds due to its specific combination of L-ornithine and alpha-ketoglutarate. Similar compounds include:
L-arginine alpha-ketoglutarate: Known for its role in nitric oxide production and muscle growth.
L-ornithine hydrochloride: Used primarily for its role in the urea cycle.
Calcium alpha-ketoglutarate: Utilized for its potential benefits in bone health and metabolism
L-ornithine alpha-ketoglutarate stands out due to its dual role in enhancing muscle performance and supporting immune function, making it a valuable compound in both sports nutrition and medical applications.
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5.2H2O/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t4-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHAOVRWAVTGZ-WJXVXWFNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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